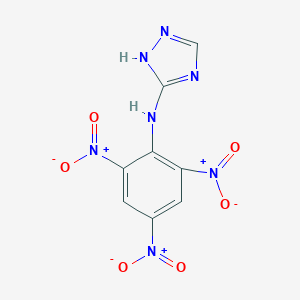

3-Picrylamino-1,2,4-triazole

Descripción general

Descripción

Métodos De Preparación

The synthesis of 3-Picrylamino-1,2,4-triazole involves the reaction of picryl chloride with 3-amino-1,2,4-triazole. The process begins with the conversion of picric acid to picryl chloride. This is achieved by combining picric acid with pyridine to form the pyridinium salt, which is then dissolved in N,N-dimethylformamide (DMF) and reacted with phosphorous oxychloride at 50°C. The resulting picryl chloride is then reacted with 3-amino-1,2,4-triazole in DMF at 100°C for 4-5 hours, followed by quenching with water to yield this compound .

Análisis De Reacciones Químicas

Thermal Stability and Decomposition

PATO exhibits exceptional thermal resistance, critical for high-temperature applications:

Thermal Analysis Data :

| Test | Result |

|---|---|

| Differential Thermal Analysis | Stable up to 300°C |

| Pyrolysis Onset | >300°C (rapid exothermic decomposition) |

Decomposition pathways remain uncharacterized in open literature, but studies suggest nitro-group cleavage and triazole ring breakdown at extreme temperatures .

Explosive Performance

PATO’s detonation properties rival traditional explosives like TATB (1,3,5-triamino-2,4,6-trinitrobenzene):

Detonation Parameters :

| Property | PATO | TATB (Reference) |

|---|---|---|

| Detonation Velocity | 7,850 m/s | 7,600–8,000 m/s |

| CJ Pressure | 307 kbar | 295–310 kbar |

| Impact Sensitivity (H50) | >320 cm | >320 cm |

These values derive from the Becker-Kistiakowsky-Wilson equation of state, validated by experimental formulations .

Formulation and Compatibility Studies

PATO’s needle-like crystal morphology complicates pressing but allows versatile binder integration:

Formulation Performance :

| Binder System | Pressed Density (%TMD) | Detonation Velocity (m/s) |

|---|---|---|

| Glycidyl Azide Polymer (GAP) | 89% | 7,200 |

| FK-800 (Fluorocarbon) | 89% | 7,400 |

| Estane 5703/NP | 89% | 7,100 |

TMD = Theoretical Maximum Density (1.936 g/cm³)

Binders improve mechanical stability without compromising thermal resilience. Detonation pressures for FK-800 formulations match TATB benchmarks .

Chemical Reactivity Insights

Limited studies explore PATO’s reactivity due to its inert nature:

- Acid/Base Resistance : Stable in aqueous HCl (pH 1–11) .

- Radical Interactions : Adsorption studies on C60 fullerenes suggest electron-deficient picryl groups participate in charge-transfer interactions .

- Tautomerism : Exists in multiple tautomeric forms (1,2,4-triazole ring), confirmed via X-ray diffraction .

Comparative Analysis

Advantages Over TATB:

- Simplified synthesis (one-step vs. multi-step for TATB).

- Higher crystal density (1.936 vs. 1.94 g/cm³).

- Equivalent thermal/impact stability .

Limitations:

Aplicaciones Científicas De Investigación

3-Picrylamino-1,2,4-triazole has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other triazole derivatives and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

Industry: Due to its thermal stability and insensitivity to impact, it is used in the production of explosives and propellants

Mecanismo De Acción

The mechanism of action of 3-Picrylamino-1,2,4-triazole involves its interaction with various molecular targets. The compound’s electron-rich triazole ring allows it to bind with biomacromolecules through pi-pi interactions, hydrogen bonds, and ion-dipole bonds. These interactions can affect various biochemical pathways, leading to its observed effects .

Comparación Con Compuestos Similares

3-Picrylamino-1,2,4-triazole is unique due to its high thermal stability and insensitivity to mechanical stimuli. Similar compounds include:

3-Amino-5-picrylamino-1,2,4-triazole (APATO): Another triazole derivative with similar properties but different reactivity.

1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring and exhibit different chemical properties and reactivity

Actividad Biológica

3-Picrylamino-1,2,4-triazole (PATO) is a compound of significant interest due to its unique properties as both a thermally stable explosive and a potential therapeutic agent. This article explores the biological activity of PATO, focusing on its anticancer and antibacterial properties, as well as its synthesis and structural characteristics.

Chemical Structure and Synthesis

This compound is synthesized through a reaction between 3-amino-1,2,4-triazole and picryl chloride in N,N-dimethylformamide (DMF) under controlled heating conditions. The reaction yields a compound that exhibits high thermal stability and low sensitivity to impact, making it safe for handling and storage .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from the 1,2,4-triazole scaffold. Specifically, PATO has shown promising results in inhibiting cancer cell proliferation. The following table summarizes key findings from various studies regarding the anticancer activity of PATO and related compounds:

The studies indicate that PATO not only inhibits cancer cell growth but also exhibits antiangiogenic properties, which are crucial for tumor development and metastasis.

Antibacterial Activity

In addition to its anticancer properties, PATO and other derivatives of 1,2,4-triazole have demonstrated antibacterial activity against both drug-sensitive and drug-resistant bacterial strains. Research indicates that triazole derivatives can be effective in overcoming antibiotic resistance through hybridization with other pharmacophores .

The following table outlines the antibacterial efficacy of selected triazole derivatives:

These findings suggest that PATO may serve as a lead compound for the development of new antibacterial agents.

Case Studies and Research Findings

A notable study published in PubMed evaluated the biological activities of various triazole derivatives including PATO. The study found that modifications to the triazole core significantly influenced both anticancer and antibacterial activities. For instance:

- Case Study 1 : A derivative with a bromophenyl group at position three exhibited enhanced antiproliferative effects across multiple cancer cell lines compared to the parent compound .

- Case Study 2 : Hybridization of triazoles with known antibacterial agents resulted in compounds with improved efficacy against resistant bacterial strains while maintaining low toxicity profiles .

Propiedades

IUPAC Name |

N-(2,4,6-trinitrophenyl)-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N7O6/c16-13(17)4-1-5(14(18)19)7(6(2-4)15(20)21)11-8-9-3-10-12-8/h1-3H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXQEVVGPQRIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])NC2=NC=NN2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171252 | |

| Record name | 3-Picrylamino-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-12-9 | |

| Record name | 3-Picrylamino-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Picrylamino-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.